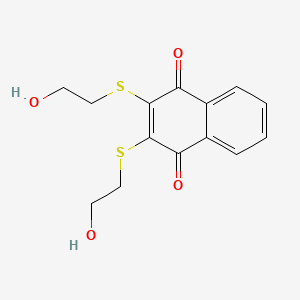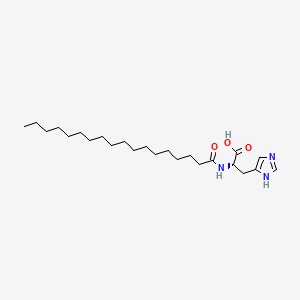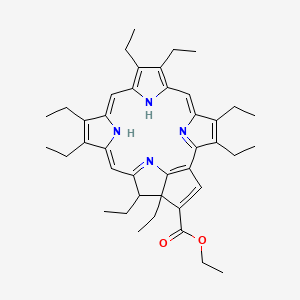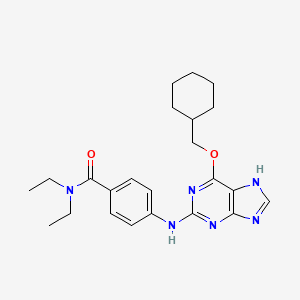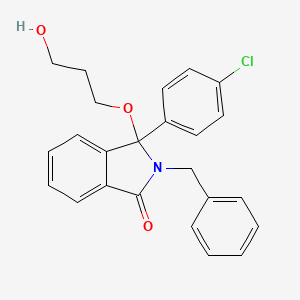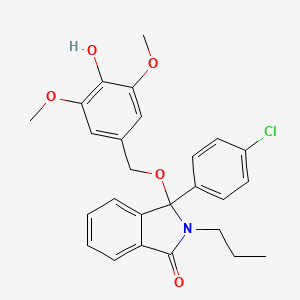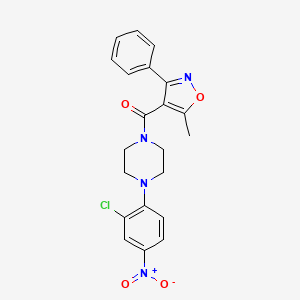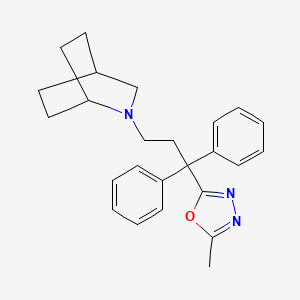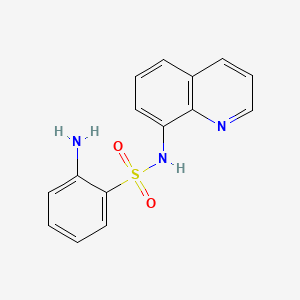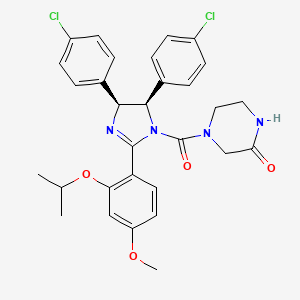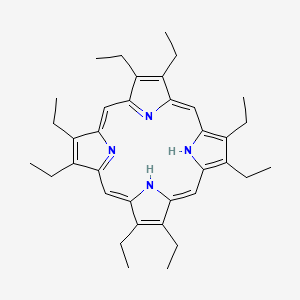
八乙基卟啉
描述
八乙基卟啉: 是一种有机化合物,是天然血红素色素的衍生物。它是一种深紫色固体,可溶于有机溶剂。八乙基卟啉用于制备血红蛋白辅基的模型。 该化合物以其四重对称性而闻名,与其他卟啉相比,这简化了光谱分析 .
科学研究应用
化学: 八乙基卟啉被用作研究卟啉化学的模型化合物。 它在制备过渡金属卟啉配合物方面特别有用,这些配合物在催化和材料科学中很重要 .
生物学: 在生物学研究中,八乙基卟啉用于模拟血红蛋白中的辅基,有助于研究其结构和功能 .
医学: 虽然直接的医学应用有限,但对八乙基卟啉及其衍生物的研究可以提供对设计新药和治疗剂的见解。
作用机制
八乙基卟啉的作用机制涉及它与金属离子配位的能力,形成稳定的配合物。 这些配合物可以发生各种化学反应,例如氧化和还原,这对于它们在催化和传感应用中的功能至关重要 .
生化分析
Biochemical Properties
Octaethylporphine plays a significant role in biochemical reactions, particularly in the formation of transition metal porphyrin complexes. As its conjugate base, Octaethylporphine forms a range of transition metal porphyrin complexes, including Fe(OEP)Cl, Ni(OEP), and Cu(OEP) . These complexes are used to model the prosthetic groups in heme proteins, which are essential for various biological processes such as oxygen transport and electron transfer. The interactions between Octaethylporphine and these metal ions are crucial for understanding the structure and function of heme proteins.
Cellular Effects
Octaethylporphine has been shown to influence various cellular processes. It is used in the preparation of biocompatible fluorescent core-shell nanoparticles for ratiometric oxygen sensing . These nanoparticles exhibit low cytotoxic effects and are easily taken up by cells, indicating that Octaethylporphine can be used for targeted intracellular oxygen sensing. Additionally, Octaethylporphine has been found to enhance ATP production, thereby improving exercise efficiency . This suggests that Octaethylporphine can positively impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of Octaethylporphine involves its ability to form stable complexes with transition metals. These complexes mimic the structure of naturally occurring heme proteins, allowing researchers to study their biochemical properties in detail . Octaethylporphine’s interactions with metal ions involve coordination bonds, which are essential for the stability and function of the resulting complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octaethylporphine can change over time. Studies have shown that Octaethylporphine is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can lead to degradation of the compound, which may impact its effectiveness in biochemical assays. Additionally, the long-term effects of Octaethylporphine on cellular function have been observed in both in vitro and in vivo studies, indicating that its impact on cellular processes can vary over time.
Dosage Effects in Animal Models
The effects of Octaethylporphine vary with different dosages in animal models. At low doses, Octaethylporphine has been shown to enhance ATP production and improve exercise efficiency . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of Octaethylporphine in experimental settings to avoid potential toxicity.
Metabolic Pathways
Octaethylporphine is involved in various metabolic pathways, particularly those related to heme metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of heme proteins . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding the metabolic pathways involving Octaethylporphine is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Octaethylporphine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of Octaethylporphine within cells can also be influenced by factors such as pH and the presence of other biomolecules.
Subcellular Localization
Octaethylporphine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects This localization is often mediated by targeting signals or post-translational modifications that direct Octaethylporphine to specific organelles
准备方法
合成路线和反应条件: 八乙基卟啉由 3,4-二乙基吡咯与甲醛缩合制备。 该反应通常涉及在酸催化剂存在下加热反应物 .
工业生产方法: 虽然八乙基卟啉的具体工业生产方法尚未广泛记载,但合成过程通常遵循与实验室制备相同的原理,只是将反应条件放大以适应更大的产量 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGRBIXXECHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062589 | |
| Record name | Octaethylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-82-1 | |
| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octaethylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


